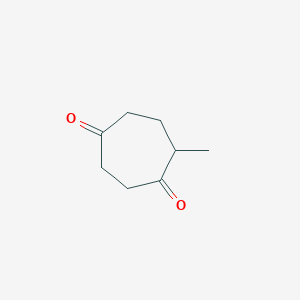phosphanium bromide CAS No. 61130-13-0](/img/structure/B14596271.png)
[(4-Iodophenyl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodophenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C25H20BrIP. It is a bromide salt of a phosphonium cation. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Iodophenyl)methylphosphanium bromide can be synthesized by reacting triphenylphosphine with (4-iodophenyl)methyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
Ph3P+(4−Iodophenyl)methylBr→(4−Iodophenyl)methylphosphaniumbromide
Industrial Production Methods
Industrial production of (4-Iodophenyl)methylphosphanium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Bases: Such as butyllithium or sodium hydride for Wittig reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidized forms of the phosphonium salt.
Wittig Reaction Products: Alkenes formed by the reaction with carbonyl compounds.
Scientific Research Applications
(4-Iodophenyl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: Employed in the study of biological systems where phosphonium salts are used as probes or tags.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems due to its ability to target specific cellular components.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Iodophenyl)methylphosphanium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the interaction with carbonyl groups and the stabilization of the ylide intermediate by the triphenylphosphine moiety.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the iodophenyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of the iodophenyl group.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of the iodophenyl group.
Uniqueness
(4-Iodophenyl)methylphosphanium bromide is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it particularly valuable in specific synthetic applications where the iodophenyl group can participate in further functionalization or substitution reactions.
Properties
CAS No. |
61130-13-0 |
|---|---|
Molecular Formula |
C25H21BrIP |
Molecular Weight |
559.2 g/mol |
IUPAC Name |
(4-iodophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H21IP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
InChI Key |
AADKYNAVMNCHIF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)I)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)

![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)

methanone](/img/structure/B14596231.png)
![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)
![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)

![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
